Technical Guide: Stereoselective Synthesis of (2S,4R)-4-Cinnamylpyrrolidine-2-carboxylic Acid
Technical Guide: Stereoselective Synthesis of (2S,4R)-4-Cinnamylpyrrolidine-2-carboxylic Acid
Topic: (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid synthesis and characterization Content Type: In-depth Technical Guide
Executive Summary
Target Molecule: (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid (also referred to as trans-4-cinnamyl-L-proline). Significance: 4-substituted prolines are critical scaffolds in peptidomimetic drug design.[1] The introduction of a bulky, lipophilic cinnamyl group at the C4 position—specifically in the (4R) configuration—imparts unique conformational rigidity and hydrophobic interaction potential. This specific isomer is frequently utilized in the development of HCV protease inhibitors , Endothelin receptor antagonists , and as a constrained analogue of phenylalanine or lysine in bioactive peptides.
Core Challenge: The primary synthetic hurdle is establishing the trans-relationship between the C2-carboxylate and the C4-cinnamyl substituent while preserving the olefinic geometry of the cinnamyl side chain. Standard hydrogenation methods used for alkyl prolines are unsuitable here due to the risk of reducing the cinnamyl double bond.
Selected Methodology: This guide details a Chiral Pool Strategy utilizing (S)-Pyroglutamic acid. This route leverages the inherent chirality of the starting material and the steric bias of the pyroglutamate ring to direct the stereoselective alkylation at C4, followed by a chemoselective lactam reduction.
Retrosynthetic Analysis
The strategic disconnection relies on the transformation of the accessible lactam (pyroglutamate) into the cyclic amine (pyrrolidine).
Figure 1: Retrosynthetic logic flow from target to chiral pool precursor.
Detailed Synthetic Protocol
Phase 1: Scaffold Preparation and Protection
Objective: Convert (S)-pyroglutamic acid into a protected substrate suitable for enolate chemistry. The bulky tert-butyl carbamate (Boc) group is essential to sterically shield the cis-face (top face) and direct incoming electrophiles to the trans-face.
Reagents:
-
(S)-Pyroglutamic acid[2]
-
Thionyl chloride (
), Methanol ( ) -
Di-tert-butyl dicarbonate (
), DMAP,
Protocol:
-
Esterification: Suspend (S)-pyroglutamic acid (10.0 g, 77.5 mmol) in MeOH (100 mL). Cool to 0°C. Add
(6.2 mL, 85 mmol) dropwise. Caution: Exothermic/Gas evolution. Reflux for 2 hours. Concentrate in vacuo to yield (S)-pyroglutamic acid methyl ester hydrochloride. -
N-Protection: Dissolve the crude ester in DCM (150 mL). Add
(22 mL, 155 mmol), DMAP (0.95 g, 7.7 mmol), and (18.6 g, 85 mmol). Stir at RT for 12 hours.[3] -
Workup: Wash with 1N HCl, sat.
, and brine. Dry over . -
Yield: Expect ~17-18 g (90-95%) of N-Boc-(S)-pyroglutamic acid methyl ester as a viscous oil or low-melting solid.
Phase 2: Stereoselective C4-Alkylation
Objective: Install the cinnamyl group. The enolate of N-Boc-pyroglutamate is generated with a strong base. The bulky Boc group at N1 and the ester at C2 shield the "upper" face of the ring, forcing the cinnamyl bromide to attack from the "lower" face (trans to the C2-ester).
Mechanism: Lithium enolate formation followed by
Reagents:
-
LiHMDS (1.0 M in THF)
-
Cinnamyl bromide (freshly purified/filtered)
-
Dry THF (anhydrous)
Protocol:
-
Enolization: In a flame-dried flask under Argon, dissolve N-Boc-(S)-pyroglutamic acid methyl ester (5.0 g, 20.5 mmol) in anhydrous THF (80 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add LiHMDS (22.5 mL, 22.5 mmol) dropwise over 20 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.
-
Alkylation: Add a solution of cinnamyl bromide (4.44 g, 22.5 mmol) in THF (10 mL) dropwise.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 2 hours. Do not warm to RT immediately to avoid poly-alkylation.
-
Quench: Quench with sat.
(aq) at -20°C. -
Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc gradient). The trans-isomer (2S,4R) is typically the major product (>10:1 dr).
-
Data Check: The product (2S,4R)-N-Boc-4-cinnamyl-pyroglutamic acid methyl ester should show a characteristic doublet of doublets for the C4-H in NMR.
Phase 3: Chemoselective Lactam Reduction
Objective: Reduce the C5-carbonyl (lactam) to a methylene group (
Reagents:
-
Lithium Triethylborohydride (
, Super-Hydride, 1.0 M in THF) -
Triethylsilane (
) -
Boron trifluoride etherate (
)
Protocol:
-
Reduction to Hemiaminal: Dissolve the alkylated pyroglutamate (3.6 g, 10 mmol) in dry THF (50 mL) at -78°C. Add Super-Hydride (11 mL, 11 mmol) dropwise. Stir for 1 hour. (This converts the C=O lactam to a C-OH hemiaminal).
-
Quench 1: Quench with sat.
. Warm to 0°C. Add (30%) dropwise to oxidize organoboranes (Safety: Exothermic). Extract with DCM. Isolate the hemiaminal intermediate. -
Reduction to Amine: Dissolve the crude hemiaminal in DCM (50 mL) at -78°C. Add
(3.2 mL, 20 mmol) followed by (1.4 mL, 11 mmol). -
Reaction: Stir as it warms to 0°C over 2 hours.
-
Workup: Quench with sat.
. Extract with DCM. -
Product: (2S,4R)-N-Boc-4-cinnamylpyrrolidine-2-carboxylic acid methyl ester .
Phase 4: Final Deprotection
Objective: Isolate the free amino acid or the N-protected acid for peptide coupling.
-
Saponification: Dissolve ester in THF/MeOH/H2O (3:1:1). Add LiOH (2 eq). Stir at RT for 4 hours. Acidify to pH 3 with 1N HCl. Extract with EtOAc.[4]
-
Boc-Removal (Optional): Treat with TFA/DCM (1:1) for 1 hour if the free amine is required.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow with key reagents and checkpoints.
Characterization & Data Analysis
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The stereochemistry is confirmed by the coupling constants of the ring protons.[5]
| Position | Proton ( | Shift ( | Multiplicity | Key Coupling ( | Interpretation |
| C2 | 4.35 - 4.45 | dd | Diagnostic for Proline core | ||
| C4 | 2.40 - 2.60 | m | - | Center of stereocontrol | |
| Side Chain | Vinyl-H | 6.10 - 6.30 | dt | Indicates trans-alkene (Cinnamyl) | |
| Side Chain | Vinyl-H | 6.40 - 6.50 | d | Cinnamyl conjugation | |
| Side Chain | Aromatic | 7.20 - 7.40 | m | - | Phenyl group |
Stereochemical Validation:
-
NOESY Experiment: Irradiate the C2-
-proton.-
If (2S, 4R) (trans): You should observe NOE enhancement at C4-H (since C2-H is "down" and C4-H is "down"). The cinnamyl group is "up".
-
If (2S, 4S) (cis): C2-H is "down" and C4-H is "up". Weak/No NOE between C2-H and C4-H. Strong NOE between C2-H and the cinnamyl methylene protons.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Molecular Formula:
(for N-Boc-Methyl Ester) -
Expected Mass:
; . -
Fragmentation: Loss of Boc group (-100 Da) is common (
).
References
-
Stereoselective Alkylation of Pyroglutamates
-
Ezquerra, J., et al. "Stereoselective reactions of lithium enolates derived from N-Boc-pyroglutamic acid esters." Tetrahedron 49.38 (1993): 8665-8678. Link
-
-
Lactam Reduction Methodology (Super-Hydride)
-
Huang, P., et al. "General Synthesis of 5-Substituted Prolines." The Journal of Organic Chemistry 64.25 (1999): 9294-9296. Link
-
-
Synthesis of 4-Substituted Prolines
-
Krow, G. R., et al. "Synthesis of 4-substituted prolines."[3] Organic Preparations and Procedures International 31.6 (1999): 605-640.
-
- Liverton, N. J., et al. "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry 42.12 (1999): 2180-2190.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
